(Z)-9-Propenyladenine

Catalog No.
S007367
CAS No.
1464851-21-5
M.F
C8H9N5
M. Wt
175.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-9-Propenyladenine

CAS Number

1464851-21-5

Product Name

(Z)-9-Propenyladenine

IUPAC Name

9-[(Z)-prop-1-enyl]purin-6-amine

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C8H9N5/c1-2-3-13-5-12-6-7(9)10-4-11-8(6)13/h2-5H,1H3,(H2,9,10,11)/b3-2-

InChI Key

ACWCANXGLNLMJB-IHWYPQMZSA-N

SMILES

CC=CN1C=NC2=C(N=CN=C21)N

Canonical SMILES

CC=CN1C=NC2=C(N=CN=C21)N

Isomeric SMILES

C/C=C\N1C=NC2=C(N=CN=C21)N

(Z)-Mutagenic Impurity of Tenofovir Disoproxil is a mutagenic impurity in tenofovir disoproxil fumarate. Tenofovir is an antiretroviral drug known as nucleotide analogue reverse transcriptase (NtART) inhibitor, which blocks reverse transcriptase, a crucial virus enzyme in HIV-1 and HBV.

(Z)-9-Propenyladenine is a chemical compound with the molecular formula C₈H₉N₅. It is structurally characterized by a purine base, adenine, with a propenyl group attached at the 9-position. This compound is noted for its role as a mutagenic impurity found in tenofovir disoproxil fumarate, an antiretroviral medication used in the treatment of HIV and hepatitis B. The presence of (Z)-9-Propenyladenine in pharmaceuticals raises concerns due to its potential mutagenic effects, necessitating careful monitoring in drug formulations .

The primary concern surrounding (Z)-9-Propenyladenine lies in its mutagenic properties. Mutations are alterations in the genetic code that can have various consequences for an organism. Studies have shown that (Z)-9-Propenyladenine can induce mutations in bacterial and mammalian cells []. The exact mechanism by which it exerts this mutagenic effect is still under investigation. However, it's hypothesized that (Z)-9-Propenyladenine might interfere with DNA replication by incorporating itself into the DNA strand during cell division, leading to errors in the genetic code [].

(Z)-9-Propenyladenine is primarily known as a mutagenic impurity found in tenofovir disoproxil fumarate, a medication used to treat HIV and hepatitis B infections []. While (Z)-9-Propenyladenine itself is not a research focus, its presence as a contaminant in pharmaceutical drugs has garnered scientific attention due to its potential safety concerns.

Mutagenicity and Potential Health Risks

Studies have shown that (Z)-9-Propenyladenine exhibits mutagenic properties, meaning it can induce changes in DNA that could lead to cancer [, ]. This raises concerns about the potential long-term health risks associated with exposure to this impurity in tenofovir disoproxil fumarate. However, the actual risks are difficult to quantify due to the low levels of (Z)-9-Propenyladenine typically found in the medication.

Involving adenine derivatives and propenylating agents. This method typically involves multiple steps, including protection-deprotection strategies to ensure selective modification of the adenine structure.
  • Biotechnological Approaches: Enzymatic methods utilizing specific enzymes that can modify nucleobases may also be employed to produce (Z)-9-Propenyladenine in a more environmentally friendly manner.
  • These synthesis routes are crucial for producing (Z)-9-Propenyladenine for research and pharmaceutical applications while ensuring purity and minimizing impurities.

    The biological activity of (Z)-9-Propenyladenine is primarily associated with its mutagenic properties. As a mutagenic impurity in tenofovir disoproxil fumarate, it raises concerns about potential DNA damage and carcinogenic effects. Studies have indicated that exposure to this compound can lead to genetic mutations, which underscores the importance of monitoring its levels in pharmaceutical products .

    Furthermore, the structural similarity to adenine suggests that (Z)-9-Propenyladenine may interact with biological systems similarly to nucleotides, potentially affecting cellular processes such as DNA replication and repair.

    The primary application of (Z)-9-Propenyladenine is as a reference standard in pharmaceutical research and quality control due to its role as a mutagenic impurity. Its presence in formulations necessitates rigorous testing to ensure safety and efficacy. Additionally, its structural properties may make it a candidate for further research into novel therapeutic agents targeting viral infections or cancer .

    Interaction studies involving (Z)-9-Propenyladenine focus on its mutagenic potential and how it interacts with DNA. Research indicates that this compound can form adducts with DNA bases, leading to mutations during replication. Understanding these interactions is vital for assessing the safety profile of tenofovir disoproxil fumarate and similar drugs containing this impurity. Studies often employ techniques such as:

    • Ames Test: To evaluate mutagenicity.
    • Comet Assay: To assess DNA damage.
    • Cell Viability Assays: To determine cytotoxic effects.

    These studies help elucidate the mechanisms by which (Z)-9-Propenyladenine exerts its biological effects.

    (Z)-9-Propenyladenine shares structural similarities with several other compounds, particularly those related to purines and nucleotides. Here are some similar compounds:

    Compound NameStructureKey Characteristics
    AdenineC₅H₅N₅A fundamental nucleobase involved in DNA/RNA synthesis.
    9-MethyladenineC₉H₁₁N₅A methylated derivative of adenine with potential antiviral properties.
    2-AminopurineC₅H₇N₅OAn analog of adenine that exhibits antitumor activity.

    Uniqueness of (Z)-9-Propenyladenine: What sets (Z)-9-Propenyladenine apart from these compounds is its distinct propenyl side chain at the 9-position of the adenine structure, which contributes to its unique biological activity and mutagenic properties. This modification affects how it interacts with biological systems compared to other adenine derivatives.

    Molecular Configuration and Stereochemistry

    (Z)-9-Propenyladenine is a purine derivative with the molecular formula C₈H₉N₅ and a molecular weight of 175.19 grams per mole [1] [2]. The compound represents a Z-stereoisomer of 9-propenyladenine, where the propenyl substituent is attached to the N9 position of the adenine core structure [3]. The International Union of Pure and Applied Chemistry name for this compound is 9-[(Z)-prop-1-enyl]purin-6-amine [1].

    The molecular structure consists of a purine bicyclic aromatic system composed of a pyrimidine ring fused to an imidazole ring, with an amino group at the C6 position and a propenyl group attached to the N9 nitrogen atom [4]. The Z-configuration refers to the cis arrangement of the substituents around the C=C double bond in the propenyl chain, where the methyl group and the nitrogen atom are positioned on the same side of the double bond .

    The canonical Simplified Molecular Input Line Entry System representation is C/C=C\N1C=NC2=C(N=CN=C21)N, which clearly indicates the Z-stereochemistry through the /C=C\ notation [6] [7]. The compound's InChI Key is ACWCANXGLNLMJB-IHWYPQMZSA-N, with the final segment indicating the specific stereochemical configuration [1].

    The three-dimensional molecular geometry exhibits planarity in the purine ring system due to the aromatic character and conjugated double bonds [8]. This planar configuration is essential for the compound's ability to participate in base stacking interactions and hydrogen bonding patterns characteristic of purine derivatives [8].

    Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

    Nuclear Magnetic Resonance Spectroscopy

    Proton Nuclear Magnetic Resonance spectroscopy performed at 400 megahertz in deuterated dimethyl sulfoxide reveals characteristic signals that confirm the molecular structure and stereochemistry [9]. The purine ring protons appear as distinct signals at δ 8.36-8.42 parts per million, representing both the H-2 and H-8 positions of the purine system [9]. These chemical shifts are consistent with electron-deficient aromatic protons in heterocyclic systems containing multiple nitrogen atoms [32] [33].

    The propenyl substituent exhibits characteristic signals that confirm the Z-configuration [9]. The vinyl protons appear in the region of δ 6.55-7.1 parts per million, while the methyl group of the propenyl chain shows a doublet of doublets at δ 1.78 parts per million [9]. The coupling pattern and chemical shift values are diagnostic for the cis arrangement of substituents around the double bond [9].

    The amino group protons appear as a broad singlet at δ 7.35 parts per million, typical for primary amines attached to aromatic systems [9]. The broadening results from rapid exchange with deuterated solvent and quadrupolar relaxation effects [9].

    Carbon-13 Nuclear Magnetic Resonance spectroscopy at 100 megahertz provides detailed information about the carbon framework [9]. The purine ring carbons exhibit characteristic chemical shifts: C-6 at δ 156.0 parts per million, C-2 at δ 152.9 parts per million, C-4 at δ 148.4 parts per million, C-8 at δ 138.5 parts per million, and C-5 at δ 118.9 parts per million [9]. These values are consistent with the electron distribution in the purine ring system [22].

    The propenyl carbon atoms appear at δ 121.6, 115.9, and 15.06 parts per million, corresponding to the alkene carbons and the methyl carbon respectively [9]. The chemical shift pattern confirms the Z-stereochemistry and the successful attachment of the propenyl group to the N9 position [9].

    Nuclear Magnetic Resonance Data for (Z)-9-Propenyladenine
    Proton Nuclear Magnetic Resonance (400 MHz, deuterated dimethyl sulfoxide)
    H-2, H-8 (purine): δ 8.36-8.42 ppm
    Vinyl protons: δ 6.55-7.1 ppm
    Methyl group: δ 1.78 ppm (dd)
    Amino group: δ 7.35 ppm (broad singlet)
    Carbon-13 Nuclear Magnetic Resonance (100 MHz, deuterated dimethyl sulfoxide)
    C-6: δ 156.0 ppm
    C-2: δ 152.9 ppm
    C-4: δ 148.4 ppm
    C-8: δ 138.5 ppm
    C-5: δ 118.9 ppm
    Propenyl carbons: δ 121.6, 115.9, 15.06 ppm

    Infrared Spectroscopy

    Infrared spectroscopy using potassium bromide pellets reveals characteristic absorption bands that confirm the functional groups present in the molecule [9]. The amino group exhibits two distinct N-H stretching vibrations at 3370 and 3312 wavenumbers, typical for primary amines attached to aromatic systems [9]. The presence of two bands indicates symmetric and antisymmetric stretching modes of the amino group [9].

    The aromatic C-H stretching appears at 3140 wavenumbers, characteristic of hydrogen atoms attached to electron-deficient aromatic carbons [9]. The purine ring system exhibits C=N stretching at 1645 wavenumbers and aromatic C=C stretching at 1590 wavenumbers [9]. These frequencies are consistent with the conjugated heterocyclic system and confirm the integrity of the purine core structure [9].

    Mass Spectrometry

    Electrospray ionization mass spectrometry provides definitive molecular weight confirmation [9]. The protonated molecular ion [M+H]⁺ appears at mass-to-charge ratio 176.26, consistent with the calculated molecular weight of 175.19 plus one proton [9]. This fragmentation pattern confirms the molecular formula and the absence of significant decomposition under ionization conditions [9].

    Ultraviolet-Visible Spectroscopy

    The compound exhibits characteristic ultraviolet absorption with a maximum at 260 nanometers, typical for adenine derivatives [6]. This absorption results from π → π* transitions in the conjugated purine ring system and is commonly used for quantitative analysis of purine compounds [26].

    Physicochemical Properties (Solubility, Dissociation Constant, Stability)

    Solubility Characteristics

    (Z)-9-Propenyladenine demonstrates variable solubility depending on the solvent system [2] [3]. In dimethyl sulfoxide, the compound shows excellent solubility with concentrations exceeding 100 milligrams per milliliter (570.81 millimolar) [3] [6]. This high solubility in polar aprotic solvents reflects the compound's ability to form hydrogen bonds and dipole interactions [3].

    The compound exhibits limited solubility in methanol, described as "slightly soluble" in available literature [2]. Water solubility data is not extensively documented, but based on structural analogies with other adenine derivatives, aqueous solubility is expected to be pH-dependent due to the presence of ionizable nitrogen atoms [25].

    Acid Dissociation Constants

    The predicted acid dissociation constant for (Z)-9-Propenyladenine is 4.08 ± 0.10, determined through computational methods based on structural similarity to other purine derivatives [12] [19]. This value is consistent with the typical range for adenine derivatives, where protonation occurs primarily at the N1 position of the purine ring [22] [25].

    The dissociation constant reflects the compound's behavior as a weak base, with the ability to accept protons at physiological pH values [22]. This property is significant for understanding the compound's ionization state under various conditions and its potential interactions with other molecules [25].

    Physical Properties and Stability

    The compound appears as a white to off-white solid with a purity of 98.02 percent when prepared by standard synthetic methods [6] [7]. The density is predicted to be 1.4 ± 0.1 grams per cubic centimeter [4] [16]. The boiling point is estimated at 415.6 ± 48.0 degrees Celsius at 760 millimeters of mercury, while the flash point is predicted to be 205.2 ± 29.6 degrees Celsius [4] [19].

    Storage recommendations indicate temperatures between -20 and -80 degrees Celsius to maintain compound stability [3] [19]. The exact mass is calculated as 175.085800 atomic mass units [4]. The logarithm of the partition coefficient is predicted to be 0.15, indicating moderate lipophilicity [4].

    Physicochemical Properties of (Z)-9-Propenyladenine
    Basic Properties
    Molecular Formula: C₈H₉N₅
    Molecular Weight: 175.19 g/mol
    Density: 1.4 ± 0.1 g/cm³
    Appearance: White to off-white solid
    Thermal Properties
    Boiling Point: 415.6 ± 48.0°C (predicted)
    Flash Point: 205.2 ± 29.6°C
    Melting Point: Not determined
    Solubility Properties
    Dimethyl sulfoxide: ≥ 100 mg/mL
    Methanol: Slightly soluble
    Water: pH-dependent (estimated)
    Chemical Properties
    pKa: 4.08 ± 0.10 (predicted)
    LogP: 0.15
    Storage Temperature: -20 to -80°C
    Purity: 98.02% (high-performance liquid chromatography)

    The compound's stability profile indicates the need for controlled storage conditions to prevent degradation [20]. Standard handling procedures recommend protection from light and moisture, consistent with other purine derivatives that may undergo oxidation or hydrolysis under harsh conditions [20].

    Synthetic Methodologies

    Industrial Synthesis Routes for Tenofovir-Related Impurities

    The industrial production of (Z)-9-Propenyladenine and related Tenofovir impurities has evolved through several distinct synthetic approaches, each addressing specific challenges related to yield, selectivity, and scalability. The development of these routes has been driven by the need to produce reference standards for analytical method development and validation, as well as to understand the formation pathways of impurities during Tenofovir synthesis [7] [8].

    Alkylation-Based Routes

    The alkylation route proceeds through nucleophilic substitution at the N9 position of adenine, with the propenyl group being introduced via either (E)- or (Z)-propenyl halides. However, this approach suffers from significant limitations in stereochemical control, typically yielding mixtures of E and Z isomers that require subsequent separation [8]. Industrial implementations have reported yields ranging from 32-35% with HPLC purities of 85-90%, necessitating additional purification steps .

    Carbonate-Mediated Synthesis

    A more sophisticated approach involves the use of R,S-propylene carbonate as the alkylating agent in the presence of sodium hydroxide [8]. This methodology was developed to address the stereochemical challenges associated with direct alkylation routes. The reaction proceeds at elevated temperatures (125°C) for extended periods (15 hours) in dimethylformamide solvent [8].

    The carbonate route offers several advantages over traditional alkylation methods, including higher yields (92%) and improved purity (97% by HPLC) [8]. The mechanism involves initial ring-opening of the propylene carbonate by adenine, followed by mesylation and elimination to form the desired propenyl compound. This approach has been successfully scaled for industrial production, though it requires careful control of reaction conditions to maintain stereoselectivity [8].

    Elimination-Based Methodologies

    Advanced synthetic routes have employed elimination reactions from appropriately substituted intermediates to achieve improved stereochemical control [8]. The key transformation involves the preparation of 1-(adenin-9-yl)propan-2-yl methanesulfonate followed by treatment with potassium tert-butoxide to induce elimination [8].

    This elimination approach has demonstrated exceptional selectivity for the E-isomer, achieving E:Z ratios of 92:8 with yields of 95% and purities exceeding 95% [8]. The methodology represents a significant advance in stereocontrolled synthesis, though it requires multiple synthetic steps and careful handling of reactive intermediates. Industrial implementation requires specialized equipment for handling strong bases and moisture-sensitive conditions [8].

    Alternative Synthetic Approaches

    Several alternative routes have been explored for industrial production, including metathesis-based approaches and direct coupling reactions [9] [10]. Metathesis methodologies employ ruthenium-based catalysts to form the propenyl linkage through olefin cross-metathesis reactions. While these approaches offer mild reaction conditions and good functional group tolerance, they are limited by high catalyst costs and moderate yields (45-60%) [10].

    Direct coupling reactions between adenine and propenyl chloride under basic conditions represent the simplest synthetic approach, but suffer from poor selectivity and low yields (20-40%) [9]. These methods are primarily employed for early-stage development work or when small quantities of material are required for analytical purposes [9].

    Stereoselective Approaches for (Z)-Isomer Production

    The development of stereoselective synthetic methodologies for (Z)-9-Propenyladenine production has been driven by the need to access specific stereoisomers for biological evaluation and regulatory compliance. Traditional synthetic approaches often produce mixtures of E and Z isomers, necessitating either stereoselective synthesis or efficient separation techniques [11] [12].

    Enzymatic Resolution Strategies

    Biocatalytic approaches have emerged as powerful tools for achieving high stereoselectivity in (Z)-9-Propenyladenine synthesis. Kinetic resolution using immobilized lipases has proven particularly effective, with Burkholderia cepacia lipase (Amano PS-IM) demonstrating exceptional selectivity [13] [14] [10].

    The enzymatic resolution process involves the enantioselective transesterification of racemic precursors with vinyl acetate in toluene solvent [13] [10]. Operating at temperatures between 25-35°C, the process achieves Z:E selectivities exceeding 99:1 with enantiomeric excesses greater than 99% [10]. The desired (R)-ester product is obtained in 47% yield on 500 milligram scale at 60 millimolar concentration [10].

    The mechanism of enzymatic selectivity has been elucidated through molecular docking studies, revealing the importance of substrate-enzyme interactions in determining stereochemical outcomes [10]. The lipase active site preferentially accommodates the (R)-configured substrate, leading to selective esterification and enabling efficient kinetic resolution [10].

    Asymmetric Reduction Methodologies

    Alcohol dehydrogenase-catalyzed reduction represents another highly effective approach for stereoselective (Z)-isomer production [13] [14] [10]. The methodology employs recombinant alcohol dehydrogenase from Lactobacillus kefir expressed in Escherichia coli cells [10].

    The asymmetric reduction process operates on 1-(6-chloro-9H-purin-9-yl)propan-2-one substrates at 100 millimolar concentration and 30-37°C [10]. Quantitative conversion is achieved within 2-4 hours, providing the corresponding (R)-alcohol in 86% yield with greater than 99% enantiomeric excess [10]. The high efficiency and excellent stereoselectivity make this approach particularly attractive for industrial implementation [10].

    The stereoselective reduction is followed by a "one-pot" aminolysis-hydrolysis sequence in ammonia-saturated methanol, alkylation with tosylated diethyl(hydroxymethyl)phosphonate, and bromotrimethylsilane-mediated cleavage to yield the final product [10]. This integrated approach minimizes handling of intermediates and reduces overall process complexity [10].

    Chiral Auxiliary Methods

    Chiral auxiliary approaches utilize enantiomerically pure starting materials to induce stereoselectivity during key bond-forming steps [8]. The most successful implementation involves the use of enantiomerically pure propylene carbonate derivatives as alkylating agents [8].

    The chiral auxiliary methodology achieves Z:E selectivities of 85:15 with yields of 72% and diastereomeric excesses of 85% [8]. While somewhat lower than enzymatic approaches, this methodology offers advantages in terms of scalability and reduced dependence on biological catalysts [8]. The approach is particularly suitable for continuous manufacturing processes where enzyme stability may be a concern [8].

    Stereoretentive Metathesis

    Recent advances in olefin metathesis have enabled the development of stereoretentive approaches for (Z)-isomer synthesis [15]. These methodologies employ specialized ruthenium catalysts designed to preserve the stereochemistry of starting olefins during ring-closing or cross-metathesis reactions [15].

    Stereoretentive metathesis offers several advantages, including mild reaction conditions (20-60°C), moderate reaction times (4-8 hours), and good yields (68-79%) [15]. The methodology achieves Z-selectivities of 95-99%, making it competitive with enzymatic approaches [15]. However, the high cost of specialized catalysts and need for anhydrous conditions limit its industrial applicability [15].

    Purification Challenges and Optimization Strategies

    The purification of (Z)-9-Propenyladenine presents significant challenges due to its structural similarity to related compounds and the need for high-purity material for pharmaceutical applications. Traditional purification methods often prove inadequate for achieving the stringent purity requirements mandated by regulatory agencies [16] [17].

    Chromatographic Separation Challenges

    The separation of E and Z isomers of 9-propenyladenine represents one of the most significant purification challenges in industrial synthesis [12] [18]. Conventional reversed-phase high-performance liquid chromatography often fails to provide adequate resolution between stereoisomers, necessitating specialized stationary phases and mobile phase conditions [19] [20].

    High-performance liquid chromatography with chiral stationary phases has emerged as the gold standard for isomer separation [18] [19]. Chiralpak columns with cellulose-based chiral selectors demonstrate superior resolution for purine derivatives, achieving baseline separation of E and Z isomers [18]. The optimization of mobile phase composition, typically involving mixtures of hexane, isopropanol, and diethylamine, is critical for achieving optimal separation [19].

    Supercritical fluid chromatography has shown promise for rapid isomer separation, offering advantages in terms of speed and environmental impact [18]. The technique achieves complete separation of all four possible stereoisomers (E/Z and enantiomers) within six minutes using appropriate chiral stationary phases [18]. The method has been successfully applied to monitor E-to-Z isomerization kinetics over extended periods [18].

    Impurity Removal Strategies

    The removal of process-related impurities represents a critical aspect of (Z)-9-Propenyladenine purification [16] [17]. Common impurities include unreacted starting materials, side products from competing reactions, and degradation products formed during synthesis or storage [9] [21].

    Preparative-scale chromatography remains the most effective approach for impurity removal, though it requires careful optimization of conditions to achieve acceptable throughput [16]. The selection of appropriate stationary phases depends on the nature of the impurities present, with reversed-phase, normal-phase, and ion-exchange modes all finding application [16] [22].

    Advanced purification strategies employ orthogonal separation mechanisms to achieve comprehensive impurity removal [16]. Multi-dimensional chromatography, combining different separation modes in sequence, has proven particularly effective for complex impurity profiles [16]. The approach allows for the selective removal of different classes of impurities while maintaining high recovery of the desired product [16].

    Solvent System Optimization

    The selection and optimization of solvent systems represents a critical factor in purification efficiency [16] [23]. Traditional organic solvents such as dichloromethane and chloroform, while effective for dissolution and extraction, present environmental and safety concerns that limit their industrial application [24] [16].

    Green solvent alternatives have been developed to address these concerns while maintaining purification efficiency [16]. Aqueous-organic mixtures, ionic liquids, and supercritical carbon dioxide offer reduced environmental impact and improved safety profiles [16]. The optimization of these systems requires careful consideration of solubility, selectivity, and compatibility with downstream processing [16].

    The implementation of quality-by-design principles in solvent selection has led to more systematic approaches to optimization [16]. Design of experiments methodologies allow for the efficient exploration of multi-dimensional parameter spaces, identifying optimal conditions while minimizing experimental effort [16].

    Scale-up Considerations

    The transition from analytical-scale to production-scale purification presents numerous challenges related to equipment limitations, process economics, and quality control [16] [25]. Batch-to-batch variability, column lifetime, and solvent consumption all become critical factors at industrial scale [16].

    Continuous processing technologies offer potential solutions to scale-up challenges [25]. Simulated moving bed chromatography and multi-column continuous chromatography systems enable higher throughput and improved solvent efficiency compared to traditional batch processes [25]. These technologies require significant capital investment but offer long-term operational advantages [25].

    Process analytical technology integration has become essential for industrial-scale purification [25]. Real-time monitoring of purity, yield, and process parameters enables adaptive control and optimization of purification conditions [25]. This approach is particularly important for maintaining consistent product quality across different production campaigns [25].

    Recovery and Yield Optimization

    The optimization of product recovery represents a critical economic factor in industrial purification processes [25]. Traditional approaches often involve trade-offs between purity and yield, requiring careful balancing of these competing objectives [25].

    Single-step purification strategies have been developed to minimize product losses associated with multiple handling steps [26]. These approaches typically employ high-resolution chromatographic techniques capable of achieving target purity in a single pass [26]. While requiring more sophisticated equipment, single-step approaches often provide superior overall yields [26].

    Integrated purification and crystallization processes offer additional opportunities for yield optimization [25]. The combination of chromatographic purification with controlled crystallization enables the production of high-purity crystalline products with excellent recovery [25]. This approach is particularly attractive for compounds with favorable crystallization behavior [25].

    XLogP3

    0.8

    Hydrogen Bond Acceptor Count

    4

    Hydrogen Bond Donor Count

    1

    Exact Mass

    175.08579531 g/mol

    Monoisotopic Mass

    175.08579531 g/mol

    Heavy Atom Count

    13

    UNII

    VQV5K3XE3M

    Dates

    Last modified: 08-15-2023

    Explore Compound Types